1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

Description

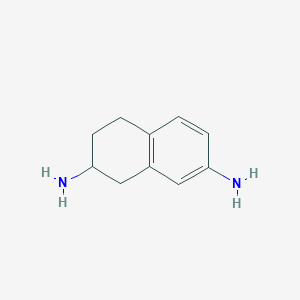

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUQAVKGARTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564184 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-75-5 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance of Tetrahydronaphthalene Scaffolds in Organic Chemistry

The tetrahydronaphthalene scaffold, a partially hydrogenated derivative of naphthalene (B1677914), is a privileged structure in organic and medicinal chemistry. wikipedia.org This structural motif is present in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of more complex chemical entities. schultzchem.com The semi-saturated nature of the tetralin core imparts a three-dimensional geometry that is often sought after in drug design to enhance binding affinity and selectivity to biological targets.

The applications of the tetrahydronaphthalene framework are diverse, ranging from its use as a high-boiling-point solvent in industrial processes to its incorporation into high-grade paints to improve smoothness and gloss. schultzchem.com In the pharmaceutical industry, tetralone derivatives, which are closely related to tetrahydronaphthalenes, are key starting materials for the synthesis of various therapeutic agents, including antibiotics and antidepressants. dynovacn.com Furthermore, the tetrahydronaphthalene skeleton has been successfully employed to mimic the α-helical structures of proteins, a critical aspect in the development of inhibitors for protein-protein interactions.

The versatility of the tetrahydronaphthalene scaffold is further highlighted by its role in the synthesis of various functional materials. For instance, it is a precursor in the production of certain pesticides and heat carriers. schultzchem.com The ability to functionalize the tetralin ring at various positions allows for the fine-tuning of its chemical and physical properties, making it an adaptable building block for a wide array of chemical syntheses.

The Role of Diamine Functionalities in Functional Material Design and Biological Systems

Diamine functionalities, characterized by the presence of two amino groups, are of paramount importance in both synthetic and biological chemistry. These groups can act as hydrogen bond donors and acceptors, and as nucleophiles, which makes them highly reactive and capable of participating in a multitude of chemical transformations.

In the design of functional materials, diamines are extensively used as monomers for the synthesis of polyamides, such as nylon. They also serve as cross-linking agents in the formation of hydrogels and other polymeric networks. The presence of two reactive sites allows for the construction of extended and well-defined polymer chains, leading to materials with desirable mechanical and thermal properties.

In biological systems, diamines play a crucial role in a variety of physiological processes. They are found in a range of natural products and are integral to the structure and function of many enzymes. For example, diamine oxidase is an enzyme that metabolizes diamines and is involved in processes such as digestion and inflammation. nih.govprepchem.com The ability of diamines to interact with biological macromolecules makes them valuable components in the design of new drugs. Indeed, aminotetralin derivatives have been investigated for their potential as dopaminergic and adrenergic agents, as well as for their antifungal and antimycobacterial activities. acs.orgnih.govnih.govacs.org

Overview of Current Research Trajectories for 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine

Historical and Modern Approaches to Constructing the 1,2,3,4-Tetrahydronaphthalene (B1681288) Core

The synthesis of the 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a foundational step in accessing a wide array of derivatives, including the target diamine. Methodologies have evolved from classical reactions to highly efficient modern catalytic systems.

Catalytic Hydrogenation of Naphthalene (B1677914) Precursors for Tetrahydronaphthalene Formation

The most direct and widely utilized method for producing the tetralin core is the partial catalytic hydrogenation of naphthalene. nist.gov This process involves the selective saturation of one of the two aromatic rings. The choice of catalyst, support, and reaction conditions is critical to maximize the yield of tetralin and prevent over-hydrogenation to decahydronaphthalene (decalin). nist.gov

Historically, nickel-based catalysts, such as Raney nickel, have been employed for this transformation. researchgate.net Modern approaches have expanded the catalytic portfolio to include noble metals and bimetallic systems, which often provide higher activity and selectivity under milder conditions. Catalysts based on platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on materials like alumina (Al₂O₃), zeolites, and activated carbon have been extensively studied. iu.edu For instance, a Ni/S950 catalyst has been shown to achieve complete conversion of naphthalene with a high tetralin yield of 95.6% at 200 °C and 2 MPa of H₂ pressure. vulcanchem.com

Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule, such as 2-propanol, in the presence of a catalyst like Raney nickel to achieve high conversion rates. researchgate.netiu.edu The reaction conditions, including catalyst loading and temperature, are optimized to ensure high selectivity for tetralin. researchgate.net

Below is a table summarizing various catalytic systems for naphthalene hydrogenation.

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Source(s) |

| Ni/S950 | S950 Resin | 200 | 2 | 100 | 95.6 | vulcanchem.com |

| 4%NiO-20%MoO₃ | Sol-gel Al₂O₃ | 200 | 6 | 99.56 | 99.43 | nist.gov |

| Pt/Hβ | Hβ Zeolite | 220 | - | 94.2 | - | researchgate.net |

| MoS₂ | Modified Activated Carbon | 320 | 4 | ~95 | ~90 | nih.gov |

| Raney Nickel | - | Reflux (2-propanol) | Atmospheric | >96 | >98 | iu.edu |

| Pd/Al₂O₃ | Al₂O₃ | 250 | 4 | High | Varies | sigmaaldrich.comnih.gov |

Cyclization and Ring-Forming Reactions for the Tetrahydronaphthalene Diamine Skeleton

Beyond the hydrogenation of existing aromatic systems, modern organic synthesis has developed several elegant cyclization strategies to construct the tetralin core from acyclic or simpler cyclic precursors. These methods offer pathways to highly substituted and functionalized tetralins.

One innovative approach is the iron(III)-catalyzed synthesis from aryl ketones bearing α-carbonyl substituents. This strategy involves the formation of 3,4-dihydro-2H-pyran intermediates, which then undergo a Friedel-Crafts alkylation to yield the tetrahydronaphthalene product. iu.edu Another powerful method involves a palladium(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling reaction of free aliphatic acids, which circumvents the need to pre-functionalize the coupling partners. nih.gov

The classic Darzens tetralin synthesis provides a historical context for ring-closing reactions, where a 1-aryl-4-pentene undergoes an intramolecular electrophilic aromatic substitution using a strong acid like sulfuric acid to form the tetralin ring. nih.gov More recent developments include a nitrogen deletion/Diels-Alder cascade reaction. In this method, the nitrogen deletion from an isoindoline precursor generates an ortho-xylylene in situ, which then undergoes a Diels–Alder cycloaddition with a dienophile to yield a substituted tetralin. researchgate.net Furthermore, the cyclization of precursors like 3,5-dimethoxybenzylsuccinic acid derivatives has been used to create tetralin rings with specific oxygenation patterns, which can later be converted to amino groups. rsc.org

Advanced Methodologies for Introducing Diamine Functionalities to Tetrahydronaphthalene Systems

Once the tetralin core is established, the introduction of two amine groups at specific positions, such as C2 and C7, requires precise and regioselective chemical transformations.

Regioselective Amination and Nitro Reduction Strategies

A primary and well-established strategy for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. A plausible synthetic route to 1,2,3,4-tetrahydronaphthalene-2,7-diamine would involve the regioselective dinitration of a suitable tetralin or naphthalene precursor, followed by reduction. For instance, the synthesis of 2,7-diaminofluorene follows a similar path, where fluorenone is first treated with a mixture of concentrated nitric and sulfuric acids to yield 2,7-dinitrofluorenone, which is subsequently reduced. rsc.org This dinitration-reduction sequence is a cornerstone of aromatic chemistry for installing diamine functionalities.

Alternatively, amino groups can be introduced via other functional group interconversions. One such method is the Curtius reaction, which converts a carboxylic acid into an amine. In the synthesis of a structural analog, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a carboxylic acid group on the tetralin ring was transformed into an amine functionality in a late stage of the synthesis. researchgate.net The Bucherer reaction represents another classical method, capable of converting naphthols to naphthylamines. The synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene demonstrates the feasibility of introducing an amino group at the C7 position of a naphthalene system, which could then be subjected to hydrogenation and further modification. libretexts.org

Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydronaphthalene Diamines

The presence of a substituent at the C2 position of the saturated ring of 1,2,3,4-tetrahydronaphthalene-2,7-diamine creates a chiral center. The synthesis of enantiomerically pure chiral diamines is of significant interest and requires advanced asymmetric methodologies.

One effective strategy is the phosphoric acid-catalyzed diastereo- and enantioselective synthesis of substituted 1,3-diaminotetralins, which demonstrates a modern catalytic approach to controlling stereochemistry during the formation of C-N bonds. vulcanchem.com Another powerful technique is biocatalysis, which utilizes enzymes for highly selective transformations. Metagenomic imine reductases (IREDs) have been successfully employed for the enantioselective reductive amination of 2-tetralones with various primary amines. This biocatalytic approach provides access to a range of chiral 2-aminotetralin derivatives in high yields and with excellent enantioselectivity. researchgate.net

Derivatization and Functionalization of 1,2,3,4-Tetrahydronaphthalene Diamine Precursors

Following the synthesis of the core 1,2,3,4-tetrahydronaphthalene-2,7-diamine, its primary amine groups serve as versatile handles for further derivatization and functionalization. These reactions are crucial for modulating the molecule's physicochemical properties and for building more complex structures. Common derivatization reactions for primary amines include N-alkylation, acylation, and silylation. iu.edulibretexts.org

N-alkylation involves the introduction of alkyl groups onto the nitrogen atoms. Mono-selective N-alkylation can be challenging but is achievable using specific reagents and conditions, such as N,N-dialkyl formamides or nitriles under reductive conditions. researchgate.netrsc.org For example, reductive N-alkylation using ketones in the presence of a reducing agent like sodium borohydride is a convenient one-pot method to obtain N-alkylated amine derivatives. researchgate.net

Acylation, the reaction with acyl halides or anhydrides, converts the amines to amides. This transformation is often used to protect the amine group or to introduce new functional moieties. iu.edu Silylation, the replacement of the active amine hydrogen with a silyl group (e.g., trimethylsilyl), is another common technique used to increase the volatility and thermal stability of the compound, particularly for analytical purposes such as gas chromatography. libretexts.org These functionalization strategies allow for the fine-tuning of the molecule's properties and its incorporation into larger, more complex chemical systems.

Palladium-Catalyzed Coupling Reactions in Tetrahydronaphthalene Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant for the synthesis of aryl amines and their derivatives, including the target compound 1,2,3,4-tetrahydronaphthalene-2,7-diamine. wikipedia.orgalfa-chemistry.com

A plausible synthetic route to 1,2,3,4-tetrahydronaphthalene-2,7-diamine utilizing a Buchwald-Hartwig amination begins with a suitable precursor such as 7-bromo-2-tetralone. The first key step is the introduction of the amino group at the 7-position of the tetralone ring system. This can be achieved by a palladium-catalyzed reaction between 7-bromo-2-tetralone and an ammonia equivalent, such as benzophenone imine, followed by hydrolysis. organic-chemistry.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of this transformation. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. libretexts.org

Following the successful installation of the C7 amino group to form 7-amino-2-tetralone, the second amino group can be introduced at the C2 position. A common and effective method for this transformation is reductive amination. This reaction involves the condensation of the ketone functionality of 7-amino-2-tetralone with an amine source, such as ammonia or a protected amine, to form an intermediate imine, which is then reduced in situ to the desired diamine.

The table below summarizes typical conditions and findings for palladium-catalyzed amination reactions relevant to the synthesis of amino-tetralin scaffolds.

| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Typical Yields | Reference |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aryl Bromides, Primary Amines | Good to Excellent | organic-synthesis.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Aryl Chlorides, Secondary Amines | High | wikipedia.org |

| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | Heteroaryl Halides, Ammonia Equivalents | Good | organic-chemistry.org |

This interactive table provides an overview of common catalyst systems for Buchwald-Hartwig amination reactions.

Multicomponent Reaction Approaches to Elaborated Tetrahydronaphthalene Diamine Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient alternative for the construction of complex molecular architectures. nih.gov Domino reactions, a subset of MCRs, involve a series of intramolecular transformations initiated by a single event, leading to a significant increase in molecular complexity in a single step. acs.org These strategies are highly attractive for building diverse libraries of compounds and for the efficient synthesis of target molecules like functionalized tetrahydronaphthalene diamines.

One such approach for the synthesis of highly functionalized tetrahydronaphthalenes is through a domino reaction involving α-aroylketene dithioacetals, malononitrile, a secondary amine, and cyclohexanone. acs.org This reaction proceeds through a series of consecutive steps including addition-elimination, intramolecular cyclization, and ring-opening/closing sequences to construct the tetrahydronaphthalene core with incorporated functionalities. acs.org While this specific example does not directly yield a diamine, the resulting highly functionalized tetrahydronaphthalene-1-carbonitrile could serve as a versatile intermediate. The nitrile and amine functionalities present in the product could be further elaborated or converted to introduce the second amino group required for the target structure.

For instance, the nitrile group could be reduced to a primary amine, and the existing amino group could be protected and deprotected as needed throughout the synthetic sequence. The flexibility of MCRs allows for the variation of each component, providing access to a wide range of structural analogs.

The following table outlines the components and conditions for a domino reaction that yields a functionalized tetrahydronaphthalene scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Base | Solvent | Product Type | Reference |

| α-Aroylketene dithioacetal | Malononitrile | Secondary Amine | Cyclohexanone | KOH | DMF | 4-Aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | acs.org |

This interactive table illustrates the components of a domino reaction for the synthesis of a substituted tetrahydronaphthalene.

The development of novel multicomponent and domino reactions continues to be an active area of research, with the potential to provide even more direct and efficient routes to complex molecules such as 1,2,3,4-tetrahydronaphthalene-2,7-diamine and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental data for 1,2,3,4-tetrahydronaphthalene-2,7-diamine is not extensively published, the expected spectral features can be inferred from related structures and general principles. researchgate.netnih.gov

In the ¹H NMR spectrum, distinct signals would be anticipated for the aromatic and aliphatic protons. The protons on the saturated cyclohexane (B81311) ring (at positions 1, 2, 3, and 4) would appear in the upfield region, typically between 1.5 and 3.0 ppm. The proton at the C2 position, being attached to a carbon bearing an amino group, would likely show a chemical shift in the 2.5-3.5 ppm range. The aromatic protons at positions 5, 6, and 8 would resonate in the downfield region, generally between 6.5 and 7.5 ppm. The protons of the two amino groups (-NH₂) would produce signals whose chemical shift is variable and dependent on solvent and concentration, but typically appear in a broad range from 3.0 to 5.0 ppm. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information. The four aliphatic carbons (C1, C2, C3, C4) would be expected in the 20-50 ppm range. The aromatic carbons would appear further downfield, with those directly bonded to nitrogen (C7) and the bridgehead carbons (C4a, C8a) showing distinct shifts compared to the other aromatic carbons (C5, C6, C8). nih.govmdpi.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning each proton and carbon signal to its specific position within the molecule. mdpi.combeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1, 3, 4 | Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

| 2 | Aliphatic CH-NH₂ | 2.5 - 3.5 | 40 - 55 |

| 5, 6, 8 | Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| 7 | Aromatic C-NH₂ | - | 140 - 150 |

| 4a, 8a | Aromatic Bridgehead C | - | 130 - 140 |

| 2-NH₂, 7-NH₂ | Amine NH₂ | 3.0 - 5.0 (broad) | - |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 1,2,3,4-tetrahydronaphthalene-2,7-diamine, the neutral molecule has a molecular formula of C₁₀H₁₄N₂ and a monoisotopic mass of approximately 162.1157 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at an m/z value close to 163.1230, confirming the elemental composition. uni.lu

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural clues. chemguide.co.uk While specific data for the 2,7-diamine isomer is sparse, fragmentation of the parent tetralin structure is well-documented. massbank.eunist.gov The molecular ion (M⁺) peak for tetralin is typically strong. nist.gov A major fragmentation pathway involves the loss of C₂H₄ (28 Da) via a retro-Diels-Alder reaction, leading to a prominent peak at m/z 104. massbank.eu Other significant fragments for tetralin are observed at m/z 117 (loss of a methyl group) and 91 (tropylium ion). massbank.eu

For 1,2,3,4-tetrahydronaphthalene-2,7-diamine, the fragmentation would be influenced by the two amino groups. Alpha-cleavage adjacent to the C-N bonds is a common fragmentation pathway for amines and would be expected. libretexts.orgyoutube.com For instance, cleavage of the C1-C2 or C2-C3 bond could lead to resonance-stabilized fragments. The presence of the aromatic amine would also direct fragmentation, potentially leading to the loss of HCN or NH₂ radicals.

Table 2: Key Ions in the Predicted Mass Spectrum of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

| m/z (Mass-to-Charge Ratio) | Proposed Identity | Notes |

|---|---|---|

| 162 | [M]⁺ | Molecular Ion |

| 163 | [M+H]⁺ | Protonated molecule (observed in ESI, CI) |

| 145 | [M-NH₃]⁺ | Loss of ammonia |

| 134 | [M-C₂H₄]⁺ | Result of retro-Diels-Alder reaction |

| 118 | [M-C₂H₄N]⁺ | Loss of a nitrogen-containing fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in Tetrahydronaphthalene Diamines

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. youtube.com For 1,2,3,4-tetrahydronaphthalene-2,7-diamine, the spectra would be a composite of vibrations from the amine groups, the aromatic ring, and the saturated aliphatic ring. irphouse.comresearchgate.net

The most prominent features in the IR spectrum would be associated with the N-H bonds of the two primary amine groups. nih.gov A pair of bands is typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ groups. researchgate.net C-H stretching vibrations would also be present: aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations usually result in one to four peaks in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.gov

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-C backbone stretches of the aliphatic ring typically produce strong signals, making the combination of IR and Raman powerful for a complete vibrational assignment. youtube.comnih.gov

Table 3: Characteristic Vibrational Frequencies for 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | IR (strong), Raman (weak) |

| 3000 - 3100 | Aromatic C-H Stretch | IR (medium), Raman (strong) |

| 2850 - 2960 | Aliphatic C-H Stretch | IR (strong), Raman (strong) |

| 1550 - 1650 | N-H Bend (Scissoring) | IR (strong) |

| 1450 - 1600 | Aromatic C=C Stretch | IR (medium), Raman (strong) |

| 1250 - 1350 | Aromatic C-N Stretch | IR (medium) |

| 1000 - 1250 | Aliphatic C-N Stretch | IR (medium) |

| 690 - 900 | Aromatic C-H Out-of-Plane Bend | IR (strong) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. sigmaaldrich.comresearchgate.net

For a polar compound like 1,2,3,4-tetrahydronaphthalene-2,7-diamine, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time would be recorded, and the peak area would be used to quantify its purity, typically with UV detection set at a wavelength where the aromatic system absorbs strongly (around 254 nm or 280 nm).

Gas chromatography, often coupled with a mass spectrometer (GC-MS), could also be used, potentially after derivatization of the polar amine groups to increase volatility. nih.gov The GC column would separate components based on their boiling points and interactions with the stationary phase. The resulting chromatogram would show a peak for the target compound, and the integrated area of this peak relative to the total area of all peaks provides a measure of purity. sigmaaldrich.com Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor reaction progress and identify appropriate solvent systems for larger-scale column chromatography purification. nih.gov

Mechanistic Investigations of 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine Transformations

Reaction Kinetics and Thermodynamic Studies of Diamine Functionality

Currently, there is a lack of specific kinetic and thermodynamic data for reactions involving the diamine functionality of 1,2,3,4-tetrahydronaphthalene-2,7-diamine. Such studies would be crucial for understanding the rate and feasibility of its transformations.

Hypothetically, kinetic studies would involve monitoring the rate of reactions such as acylation, alkylation, or diazotization of the amino groups under various conditions (e.g., temperature, concentration, solvent). This would allow for the determination of rate constants, reaction orders, and activation energies.

Hypothetical Kinetic Data for Acylation of a Diamine

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |

|---|---|

| [Diamine] = 0.1, [Acylating Agent] = 0.1 | Data not available |

| [Diamine] = 0.2, [Acylating Agent] = 0.1 | Data not available |

Thermodynamic studies would focus on measuring the enthalpy, entropy, and Gibbs free energy changes associated with these reactions. This information would provide insight into the position of equilibrium and the spontaneity of the transformations.

Hypothetical Thermodynamic Parameters for a Diamine Reaction

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

|---|---|---|---|

| Diazotization | Data not available | Data not available | Data not available |

Electrophilic and Nucleophilic Reactions on the Tetrahydronaphthalene Ring System

The two amino groups are strong activating groups and will direct electrophilic substitution on the aromatic ring. Due to their electron-donating nature through resonance, they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. libretexts.org The positions ortho and para to the amino groups are expected to be the most reactive. In the case of 1,2,3,4-tetrahydronaphthalene-2,7-diamine, the directing effects of the two amino groups would need to be considered to predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions.

Nucleophilic aromatic substitution on the tetrahydronaphthalene ring of this compound is generally unlikely unless there are strong electron-withdrawing groups present on the ring, which is not the case here. wikipedia.org Nucleophilic substitution reactions would more readily occur at the aliphatic part of the molecule if a suitable leaving group were present. organic-chemistry.org

Regioselectivity and Stereoselectivity in Chemical Transformations of 1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

The regioselectivity of electrophilic aromatic substitution would be determined by the combined directing effects of the 2-amino and 7-amino groups. Predicting the major product would require a detailed analysis of the electronic and steric effects of both substituents.

Stereoselectivity would be a key consideration in reactions involving the chiral center at the 2-position of the tetrahydronaphthalene ring. If the starting material is a single enantiomer, reactions at this center or reactions that create a new stereocenter could proceed with a degree of stereoselectivity, leading to the preferential formation of one stereoisomer over another. khanacademy.org However, without experimental evidence, it is not possible to provide specific examples or data.

Applications of 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine Derivatives in Advanced Materials Science

Polymer Chemistry: Synthesis and Characterization of Polyimides Incorporating Tetrahydronaphthalene Diamine Moieties

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and electrical properties. zeusinc.com The incorporation of diamines containing a tetrahydronaphthalene moiety, such as derivatives of 1,2,3,4-tetrahydronaphthalene-2,7-diamine, represents a strategic approach to designing next-generation polyimides. These diamines are considered "semi-alicyclic" or "partially-alicyclic," and they offer a pathway to polymers that bridge the performance gap between fully aromatic and fully alicyclic polyimides. researchgate.net

The synthesis of polyimides from these diamines typically follows a two-step polycondensation reaction. nih.gov In the first step, the diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form a poly(amic acid) (PAA) precursor. nih.gov The second step involves the cyclodehydration of the PAA to the final polyimide, which can be achieved either by thermal treatment at high temperatures (e.g., up to 300°C) or by chemical methods using reagents like acetic anhydride (B1165640) and a base at lower temperatures. nih.govnih.gov

One challenge in using alicyclic diamines is their higher basicity compared to aromatic diamines, which can lead to salt formation with the PAA's carboxylic acid groups, potentially inhibiting the formation of high molecular weight polymers. mdpi.com However, new synthetic methods, such as the use of N-silylated alicyclic diamines, have been developed to overcome this, enabling the production of high molecular weight, wholly alicyclic polyimides. acs.org

The properties of polyimides are directly dictated by the chemical structure of their monomeric units. acs.org By incorporating a tetrahydronaphthalene diamine scaffold, specific and desirable properties can be engineered into the final polymer. The presence of the non-aromatic, saturated ring structure (the alicyclic moiety) disrupts the continuous conjugation found in fully aromatic polyimides. This has several significant consequences:

Improved Solubility and Processability: The non-linear, kinked structure of the alicyclic ring hinders the dense packing of polymer chains. researchgate.net This reduces intermolecular forces, leading to enhanced solubility in common organic solvents and better processability. mdpi.comresearchgate.net

Enhanced Optical Transparency: The break in conjugation reduces the formation of intermolecular charge-transfer complexes, which are responsible for the characteristic yellow-to-brown color of traditional aromatic polyimides. Consequently, polyimides derived from alicyclic monomers are often colorless and exhibit high optical transparency in the visible light spectrum. mdpi.comresearchgate.net

Conversely, the aromatic portion of the tetrahydronaphthalene scaffold helps to retain the desirable properties associated with aromatic polyimides, such as high thermal stability and good mechanical strength. The rigid naphthalene-like part of the structure contributes to a high glass transition temperature (Tg) and robust mechanical performance. mdpi.comnih.gov

Table 1: Influence of Alicyclic and Aromatic Moieties on Polyimide Properties

| Property | Effect of Alicyclic Moieties | Effect of Aromatic Moieties |

| Solubility | Increased mdpi.comresearchgate.net | Generally Lower |

| Optical Transparency | High (Colorless) mdpi.comresearchgate.net | Lower (Often Colored) mdpi.com |

| Dielectric Constant | Lower acs.orgmdpi.com | Higher mdpi.com |

| Glass Transition Temp. (Tg) | Lowered or Modified researchgate.net | High zeusinc.comnih.gov |

| Thermal Stability | Generally Reduced researchgate.net | Excellent zeusinc.commdpi.com |

| Mechanical Strength | Can be Lower | High nih.gov |

The thermal stability of polyimides is a key performance metric, often characterized by the glass transition temperature (Tg) and the temperature at which 5% or 10% weight loss occurs (Td5% and Td10%) as measured by thermogravimetric analysis (TGA). mdpi.com

Polyimides derived from diamines containing a tetrahydronaphthalene structure are expected to exhibit robust thermal performance, though slightly lower than their fully aromatic counterparts. The stability is imparted by the imide ring and the aromatic portion of the diamine. For instance, polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (an alicyclic monomer) with various rigid diamines show thermal stability above 400°C. mdpi.com In another study, polyimides based on a naphthalene (B1677914) ring structure showed Td5% values in the range of 553–569°C. mdpi.com Polyimides derived from fluorene-containing units have also reported Td5% values exceeding 500°C. nih.gov The Tg of these polymers is also typically high, often falling in the range of 270°C to over 400°C, depending on the specific combination of monomers. mdpi.comnih.gov

The degradation of polyimides at elevated temperatures proceeds through the breaking of chemical bonds in the polymer backbone. In an inert atmosphere, the primary decomposition products are typically carbon monoxide (CO) and carbon dioxide (CO2), along with a stable char residue. mdpi.comresearchgate.net

Table 2: Thermal Properties of Various Related Polyimides

| Polyimide System | Tg (°C) | Td5% (°C) | Char Yield at 800°C (%) |

| BTD-HFA (Alicyclic Dianhydride) mdpi.com | 355 | 437 | - |

| BTD-MIMA (Alicyclic Dianhydride) mdpi.com | 338 | 496 | - |

| Naphthalene-based PI (5% NADA) mdpi.com | 363 | 553 | 59.23 |

| Naphthalene-based PI (20% NADA) mdpi.com | 381 | 569 | 60.06 |

| FDAn-PI (Fluorene-based) nih.gov | >420 | 498-514 | ~60 |

Design and Engineering of Organic Electronic Materials with Tetrahydronaphthalene Diamine Scaffolds

The tetrahydronaphthalene scaffold is a versatile building block for designing novel organic electronic materials. Aromatic diimides, particularly those based on naphthalene (naphthalene diimides, or NDIs), are well-established as robust, electron-deficient materials used in a variety of optoelectronic devices. mdpi.com By analogy, derivatives of 1,2,3,4-tetrahydronaphthalene-2,7-diamine can be used to create new electronic materials where the unique blend of saturated and unsaturated rings allows for precise tuning of the electronic energy levels and solid-state packing.

The optoelectronic properties of materials based on a tetrahydronaphthalene scaffold are determined by their molecular structure and intermolecular interactions. The aromatic portion largely dictates the fundamental electronic transitions (absorption and emission of light) and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Modifying the scaffold allows for the tuning of these properties. For example, the introduction of amine groups, as in the title compound, would act as electron-donating groups, raising the HOMO energy level. This is a common strategy for designing p-type (hole-transporting) or ambipolar organic semiconductors.

Charge transport in the solid state is highly dependent on the packing of the molecules. The non-planar, partially saturated nature of the tetrahydronaphthalene scaffold can influence this packing, potentially leading to unique charge transport behaviors compared to planar, fully aromatic systems. While direct data on 1,2,3,4-tetrahydronaphthalene-2,7-diamine derivatives is scarce, studies on related NDI derivatives show that modifying the core structure significantly impacts charge mobility. For instance, introducing amino groups to an NDI core can switch the material's behavior from n-type to p-type.

Derivatives of tetrahydronaphthalene diamine are potential candidates for active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.

Organic Semiconductors: Aromatic diimides are typically n-type semiconductors due to their electron-deficient nature. By creating imide derivatives from tetrahydronaphthalene diamine, it may be possible to engineer new n-type or ambipolar materials. The ability to tune HOMO/LUMO levels through substitution on the aromatic ring could allow for the development of materials with specific energy level alignments required for efficient device performance. For example, new polysubstituted tetrahydronaphthalene derivatives have been synthesized for various biological and chemical applications, demonstrating the scaffold's versatility. nih.gov

Luminescent Materials: The development of luminescent materials often involves creating molecules with a high fluorescence quantum yield. While many s-tetrazine derivatives are only moderately efficient fluorescent materials, their properties can be tuned through chemical modification, showcasing the potential for nitrogen-containing heterocyclic compounds in optoelectronic applications. mdpi.com The tetrahydronaphthalene scaffold could be incorporated into larger conjugated systems to create novel fluorescent dyes and emitters for OLEDs, with emission colors tunable via chemical derivatization.

Catalytic Roles of 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine and Its Chiral Analogs

Development of Chiral Ligands for Asymmetric Catalysis based on Tetrahydronaphthalene Diamine Structures

No specific research findings on the development of chiral ligands derived from 1,2,3,4-tetrahydronaphthalene-2,7-diamine for asymmetric catalysis are available in the reviewed literature.

Application in Enantioselective Hydrogenation and Other Transformations

There is no available data or research detailing the application of 1,2,3,4-tetrahydronaphthalene-2,7-diamine or its chiral analogs in enantioselective hydrogenation or other catalytic transformations.

Homogeneous and Heterogeneous Catalytic Systems Utilizing Diamine Functionality

Specific examples of homogeneous or heterogeneous catalytic systems that utilize the diamine functionality of 1,2,3,4-tetrahydronaphthalene-2,7-diamine could not be found in the existing scientific literature.

Biological Activity and Medicinal Chemistry of 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine Analogs

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288), these studies have been crucial in optimizing their interaction with various biological targets.

A notable example involves a series of cis-1-amino-4-(substituted-aryl)tetralins, which have been identified as potent and selective inhibitors of serotonin (B10506) uptake. researchgate.net The activity within this series is stereospecific, being confined to the cis-(1S,4S) enantiomers. researchgate.net This highlights the critical role of stereochemistry in the biological activity of these compounds. In contrast, the corresponding trans series also potently blocks the uptake of dopamine (B1211576) and norepinephrine (B1679862), demonstrating that the relative orientation of the substituents on the tetralin ring dictates the selectivity profile. researchgate.net

In the context of antibacterial agents, SAR studies on tetrahydronaphthalene amides (THNAs) have identified them as a new class of ATP synthase inhibitors effective against Mycobacterium tuberculosis. nih.gov A systematic investigation of approximately 80 THNA analogues revealed that 2-substituted THNA compounds can exhibit potent growth inhibition of the bacteria. nih.gov These studies have paved the way for developing anti-tuberculosis drug candidates with improved pharmacological profiles compared to existing therapies. nih.gov

Further modifications, such as the development of 1,2,3,4-tetrahydronaphthalenylmethylamine derivatives, have yielded potent triple reuptake inhibitors (TRIs) with IC50 values in the nanomolar range for the dopamine, serotonin, and norepinephrine transporters. researchgate.net

| Compound Series | Biological Target | Key SAR Findings | Reference |

| cis-1-Amino-4-(substituted-aryl)tetralins | Serotonin Transporter (SERT) | Activity is stereospecific to the (1S,4S) enantiomer. | researchgate.net |

| trans-1-Amino-4-(substituted-aryl)tetralins | SERT, Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Potent inhibitors of all three monoamine transporters. | researchgate.net |

| Tetrahydronaphthalene amides (THNAs) | M. tuberculosis ATP synthase | 2-Substituted THNAs show potent antibacterial activity. | nih.gov |

| 1,2,3,4-Tetrahydronaphthalenylmethylamine derivatives | SERT, DAT, NET | Potent triple reuptake inhibitors. | researchgate.net |

Investigation of Antimicrobial and Antitumor Potentials of Tetrahydronaphthalene Diamine Derivatives

The tetrahydronaphthalene scaffold has been successfully incorporated into molecules with significant antimicrobial and antitumor properties.

Antimicrobial Activity: Novel retinoid derivatives containing a tetrahydronaphthalene-benzimidazole moiety have been synthesized and evaluated for their antimicrobial activity. nih.gov Some of these compounds showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Enterococcus faecalis, Candida krusei, and Candida albicans. nih.gov However, they were inactive against Escherichia coli and Pseudomonas aeruginosa. nih.gov

In another study, a series of novel aminoguanidine-tetralone derivatives demonstrated significant antibacterial activity against ESKAPE pathogens and clinically resistant S. aureus isolates. nih.gov Most of these compounds exhibited strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. nih.gov Their activity against Gram-negative bacteria was more varied, with better efficacy against E. coli and Acinetobacter baumannii compared to Klebsiella pneumoniae and P. aeruginosa. nih.gov

Hydrazone derivatives containing a naphthalene (B1677914) moiety have also been explored for their antimicrobial effects. worldnewsnaturalsciences.com

Antitumor Activity: The tetralin ring is a structural component of clinically used anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin, which are known DNA intercalators. nih.gov This has inspired the development of novel tetralin derivatives with anticancer properties.

A series of novel N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives were synthesized and evaluated for their anticancer potency. nih.gov One compound, bearing a 4-methoxyphenyl (B3050149) moiety, demonstrated the highest antitumor efficiency against the MCF-7 human breast adenocarcinoma cell line. nih.gov Other derivatives with 4-bromo, 4-chloro, and 4-fluorophenyl moieties showed excellent apoptotic activity against the A549 human lung carcinoma cell line. nih.gov

Furthermore, certain polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine (B92270) and pyrazolopyridine moieties have shown promising tumor inhibitory activity against liver cancer cells (HepG-2). researchgate.net

| Derivative Class | Activity | Key Findings | Reference |

| Tetrahydronaphthalene-benzimidazoles | Antimicrobial | Moderate activity against MRSA, S. aureus, E. faecalis, and Candida species. | nih.gov |

| Aminoguanidine-tetralones | Antimicrobial | Potent against Gram-positive bacteria, including resistant S. aureus. | nih.gov |

| Thiazoline-tetralins | Antitumor | High efficiency against breast and lung cancer cell lines. | nih.gov |

| Polyfunctional tetrahydronaphthalenes | Antitumor | Promising activity against liver cancer cells. | researchgate.net |

Neuropharmacological Relevance and Central Nervous System Activity of Related Scaffolds

The tetrahydronaphthalene scaffold is a key component of compounds targeting the central nervous system (CNS). Sertraline, a well-known antidepressant, is a prominent example, functioning as a selective serotonin reuptake inhibitor. researchgate.net

Research has expanded to develop novel chiral amines based on the tetralin structure that act as triple reuptake inhibitors (TRIs), potently inhibiting the reuptake of serotonin, norepinephrine, and dopamine. researchgate.net These compounds have shown in vivo activity in mouse models predictive of antidepressant-like effects. researchgate.net One such derivative, a 1,2,3,4-tetrahydronaphthalenylmethylamine, was identified as a potent TRI. researchgate.net

Additionally, the tetrahydronaphthalene amide derivative AR-A000002 has been investigated as a selective and high-affinity 5-hydroxytryptamine (5-HT1B) receptor antagonist, demonstrating efficacy in animal models of depression and anxiety. nih.gov The development of compounds based on the 2-dimethylaminotetralin scaffold has also targeted the serotonin 7 (5-HT7) receptor, which is implicated in various CNS functions, including circadian rhythms, sleep, pain, and cognition. researchgate.net

The neuropharmacological relevance of these scaffolds is linked to their ability to modulate the activity of key neurotransmitter systems in the brain. researchgate.netisp.edu.pk

Enzyme Inhibition Profiles and Mechanistic Biological Studies

Derivatives of 1,2,3,4-tetrahydronaphthalene have been shown to inhibit a variety of enzymes, which underlies many of their therapeutic effects.

ATP Synthase: Tetrahydronaphthalene amides (THNAs) have been identified as novel inhibitors of the M. tb ATP synthase enzyme. nih.gov This inhibition is a validated therapeutic strategy for treating tuberculosis. nih.gov

Cholinesterases: Certain thiazoline-tetralin derivatives have been tested for their anticholinesterase activity. nih.gov Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is relevant for diseases like Alzheimer's. nih.govnih.gov Compound 4h from this series showed the highest acetylcholinesterase inhibition at 49.92%. nih.gov

Dihydrofolate Reductase (DHFR): Molecular docking studies suggest that DHFR may be a potential target for the antibacterial aminoguanidine-tetralone derivative 2D. nih.gov

Diamine Oxidase (DAO): DAO is an enzyme responsible for the biodegradation of amines. nih.gov Mechanistic studies using isotope effects have elucidated the process of amine oxidation to an aldehyde by DAO. nih.gov

DNA Gyrase: Some naphthyridine derivatives, which share a bicyclic structure, act as DNA gyrase inhibitors, thereby blocking bacterial DNA replication. mdpi.com

These examples demonstrate the versatility of the tetrahydronaphthalene scaffold in designing specific enzyme inhibitors for various therapeutic areas. nih.govnih.govnih.gov

| Enzyme | Inhibitor Class | Therapeutic Relevance | Reference |

| ATP Synthase | Tetrahydronaphthalene amides | Tuberculosis | nih.gov |

| Acetylcholinesterase | Thiazoline-tetralins | Alzheimer's disease | nih.govnih.gov |

| Dihydrofolate Reductase | Aminoguanidine-tetralones | Antibacterial | nih.gov |

| DNA Gyrase | Naphthyridine derivatives | Antibacterial | mdpi.com |

Fluorescent Probes and Bioimaging Applications Derived from Tetrahydronaphthalene Diamines

The unique photophysical properties of certain naphthalene derivatives have been harnessed to create fluorescent probes for bioimaging and sensing applications. While not all are directly derived from the diamine, the underlying principles are relevant.

A fluorescent sensor based on a tetraphenylethylene (B103901) (TPE) skeleton has been developed for the selective and sensitive detection of α,β-diamines. researchgate.net The mechanism involves a Michael addition and redox reaction between the sensor and the target amines, which constructs the TPE fluorophore and results in a "turn-on" fluorescent response. researchgate.net

In another approach, a novel 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe was synthesized for the detection of sulfite (B76179) and bisulfite ions with high sensitivity. nih.gov

Furthermore, the development of mitochondrial-targeting fluorescent probes is of significant interest, as mitochondrial dysfunction is linked to various diseases. rsc.org A probe based on 1,4-dihydropyridine (B1200194) has been designed to visualize and monitor the viscosity of live cells and in mice, which can be an indicator of cellular health. rsc.org Rylenecarboximide-based molecules, such as perylenediimides (PDIs), are also recognized for their excellent fluorescence properties and are used for imaging in biological systems. mdpi.com These dyes are now being explored for cancer theranostics, combining both diagnostic and therapeutic functions. mdpi.com

Theoretical and Computational Chemistry of 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1,2,3,4-tetrahydronaphthalene-2,7-diamine, methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about its geometry, stability, and electronic properties.

These calculations can precisely determine the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, QM methods can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity, as the amino groups are expected to be electron-rich and thus nucleophilic.

The energetics of different conformations of the tetrahydronaphthalene ring system can also be calculated, identifying the most stable three-dimensional arrangement of the atoms. Key energetic properties that can be computed include the molecule's heat of formation and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and its potential to participate in electronic transitions.

Table 1: Hypothetical Data Table of Calculated Electronic Properties for 1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

| Property | Calculated Value |

| Optimized Ground State Energy | [Data not available in literature] |

| HOMO Energy | [Data not available in literature] |

| LUMO Energy | [Data not available in literature] |

| HOMO-LUMO Gap | [Data not available in literature] |

| Dipole Moment | [Data not available in literature] |

Note: This table is illustrative of the types of data that would be generated from quantum mechanical calculations. Specific values for this compound are not currently available in published research.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For 1,2,3,4-tetrahydronaphthalene-2,7-diamine, docking studies could be employed to investigate its potential to interact with various biological targets. The presence of two amino groups and an aromatic ring suggests that it could engage in hydrogen bonding, and pi-stacking interactions within a receptor's binding site.

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a detailed view of the conformational changes that both the ligand and the receptor undergo upon binding. This can help to refine the binding mode predicted by docking and provide insights into the thermodynamics of the interaction, such as the binding free energy. These simulations are crucial for understanding the molecular basis of a ligand's potential biological activity.

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For 1,2,3,4-tetrahydronaphthalene-2,7-diamine, quantum mechanical calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can serve as a valuable reference for the experimental characterization of the compound.

Furthermore, computational methods can be used to explore potential chemical reaction pathways involving 1,2,3,4-tetrahydronaphthalene-2,7-diamine. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics for various chemical transformations. This can provide valuable insights into the compound's reactivity and potential for chemical modification.

Table 2: Hypothetical Data Table of Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signatures |

| 1H NMR | [Data not available in literature] |

| 13C NMR | [Data not available in literature] |

| IR Spectroscopy | [Data not available in literature] |

Note: This table illustrates the kind of spectroscopic data that could be predicted computationally. Specific predicted spectra for this compound have not been reported in the literature.

De Novo Design of Tetrahydronaphthalene Diamine Derivatives through Computational Methods

De novo design involves the computational creation of novel molecules with desired properties. Using 1,2,3,4-tetrahydronaphthalene-2,7-diamine as a scaffold, computational methods can be employed to design new derivatives with potentially enhanced biological activity or improved physicochemical properties.

This process typically involves identifying a biological target and its binding site. Algorithms can then be used to build new molecules fragment by fragment within the binding site, optimizing their interactions with the receptor. The tetrahydronaphthalene diamine core would serve as a starting point, with various functional groups being computationally added and evaluated for their ability to improve binding affinity and selectivity. This approach allows for the rapid exploration of a vast chemical space and the prioritization of promising new compounds for synthesis and experimental testing.

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydro Naphthalene 2,7 Diamine

Sustainable Synthetic Methodologies and Green Chemistry Principles

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. sphinxsai.comnih.gov In the context of 1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE, future research will likely focus on developing more sustainable and environmentally friendly synthetic routes.

Current industrial methods for producing tetralin, the parent structure, often involve the catalytic hydrogenation of naphthalene (B1677914). mdpi.comresearchgate.net While effective, these processes can require high temperatures and pressures, consuming significant energy. mdpi.com Future research is geared towards the use of supercritical fluids as solvents, which offer benefits like higher diffusivity and lower viscosity, leading to intensified mass transfer and increased reaction rates. mdpi.comresearchgate.net The use of recoverable and reusable catalysts, such as polymer-stabilized platinum nanoparticles, is another key area of development for a greener synthesis of the tetralin framework. mdpi.comresearchgate.net

The principles of green chemistry that are particularly relevant to the synthesis of this compound and its derivatives include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. sphinxsai.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com

Use of Safer Solvents and Auxiliaries: Making the use of solvents unnecessary or replacing them with greener alternatives like water or supercritical fluids. nih.gov

Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. sphinxsai.com

Use of Renewable Feedstocks: Exploring the use of raw materials from renewable sources instead of fossil fuels. sphinxsai.comnih.gov

For instance, the synthesis of related compounds has seen a shift towards using greener solvents like water, t-butanol, and ethyl acetate (B1210297) in place of ether and chlorinated solvents, significantly reducing solvent waste and energy consumption. tandfonline.com

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique structure of this compound, with its two amine groups and bicyclic core, makes it an attractive building block for supramolecular assemblies and nanomaterials. The amine functionalities can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for the self-assembly of complex, well-defined structures.

Future research in this area could explore the use of this diamine in the construction of:

Metal-Organic Frameworks (MOFs): The diamine can act as a linker to connect metal nodes, forming porous materials with potential applications in gas storage, separation, and catalysis.

Hydrogen-Bonded Organic Frameworks (HOFs): The self-assembly of the diamine molecules through hydrogen bonding could lead to the formation of crystalline porous materials.

Nanocages and Capsules: Through carefully designed synthesis, the diamine could be incorporated into discrete molecular cages capable of encapsulating guest molecules, with potential applications in drug delivery and sensing.

Liquid Crystals: The rigid core and flexible amine groups could be modified to induce liquid crystalline behavior, leading to materials with applications in displays and sensors.

The development of greener routes to produce nanomaterials, such as nanoparticles of metals and their oxides, is also a growing area of interest. nih.gov

Multidisciplinary Approaches for Drug Discovery and Development

The tetralin scaffold is a common feature in many biologically active compounds. The presence of two amine groups on the this compound molecule provides opportunities for derivatization to create a library of compounds for screening against various biological targets.

A multidisciplinary approach, combining organic synthesis, computational chemistry, and pharmacology, will be crucial for exploring the therapeutic potential of its derivatives. For example, derivatives of the related 2-amino-1,2,3,4-tetrahydronaphthalene have been investigated for their biological activities. nih.gov The synthesis of various N-substituted derivatives allows for the exploration of structure-activity relationships (SAR). nih.gov

In a similar vein, research on a 1,5-dihydro-2H-naphtho[1,2-b] nih.govmdpi.comdiazepine-2,4(3H)-dione, which shares a similar bicyclic core, has shown that modifications to the naphthalene ring can significantly impact its activity as a P2X4 receptor antagonist, with potential applications in treating ischemic stroke. nih.gov This highlights the importance of exploring substitutions at different positions of the naphthalene ring of this compound to modulate biological activity. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. nih.govresearchgate.net In the context of this compound, AI and ML can be applied in several ways:

Predicting Properties: Machine learning models can be trained on existing data to predict the physicochemical and biological properties of new derivatives of the diamine, accelerating the discovery of compounds with specific characteristics. nih.gov

Optimizing Synthetic Routes: AI algorithms can analyze vast datasets of chemical reactions to identify the most efficient and sustainable synthetic pathways for this compound and its derivatives. researchgate.net

De Novo Drug Design: Generative models can be used to design novel molecules based on the this compound scaffold that are predicted to have high activity against a specific biological target.

Automated Experimentation: The integration of AI with robotic systems can enable the automated synthesis and testing of new compounds, significantly speeding up the research and development process. researchgate.netyoutube.com

The rise of machine learning is considered by some to be a fourth paradigm in scientific discovery, alongside experiment, theory, and computation. nih.gov The application of these powerful computational tools will undoubtedly play a significant role in unlocking the full potential of this compound in various scientific fields.

Q & A

Basic: What are the recommended synthetic routes for 1,2,3,4-tetrahydro-naphthalene-2,7-diamine, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves catalytic hydrogenation of naphthalene derivatives or reductive amination of tetralin-based precursors. For example, introducing amine groups at the 2,7-positions may require selective protection/deprotection strategies to avoid side reactions. Key intermediates (e.g., nitro-tetralins) should be characterized using ¹H/¹³C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weights . Purity can be assessed via HPLC with UV detection, leveraging retention times from analogous compounds like 1,2,3,4-tetrahydro-naphthalene derivatives .

Basic: How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose samples to UV-Vis light and monitor degradation via UV-spectroscopy or HPLC .

- Humidity sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing chemical integrity over weeks using FTIR to detect amine oxidation or hydrolysis .

Advanced: What experimental strategies can resolve contradictions in reported toxicological data for tetralin-derived diamines?

Methodological Answer:

Discrepancies in toxicity profiles (e.g., hepatotoxicity vs. neurotoxicity) may arise from differences in metabolic pathways or impurity profiles. Researchers should:

- Perform in vitro metabolic studies using liver microsomes to identify reactive metabolites.

- Compare results across multiple models (e.g., rodent vs. human cell lines) to assess species-specific effects.

- Use gas chromatography-mass spectrometry (GC-MS) to quantify trace impurities (e.g., chlorinated byproducts) that could skew toxicity data .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example:

- Simulate interactions with transition-metal catalysts (e.g., Pd or Ru) to optimize hydrogenation conditions.

- Compare activation energies for amine oxidation pathways to design stable derivatives. Validate predictions experimentally using cyclic voltammetry to measure redox potentials .

Advanced: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column and positive-ion electrospray ionization (ESI+) for high sensitivity.

- Derivatization : Enhance detection limits by reacting primary amines with dansyl chloride or fluorescamine, followed by fluorescence detection .

- Validate methods using spike-recovery experiments in plasma/tissue homogenates, referencing protocols for structurally similar amines like 2-aminotetralin .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm the tetralin backbone and amine positions. Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) distinguish substitution patterns.

- IR spectroscopy : Identify N-H stretching vibrations (3300–3500 cm⁻¹) and bending modes (1600–1650 cm⁻¹) to confirm primary amines.

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., hydrochloride salts) to unambiguously assign stereochemistry .

Advanced: How can researchers address gaps in ecological risk assessments for this compound?

Methodological Answer:

- Perform aquatic toxicity testing : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC50 values.

- Measure biodegradation rates via OECD 301F tests, monitoring amine degradation products via LC-TOF-MS .

- Model environmental fate using EPI Suite™ software to predict bioaccumulation and persistence, referencing data for naphthalene derivatives .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use glove boxes or fume hoods to avoid inhalation/contact, as primary amines may cause sensitization.

- Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation, similar to tetralin storage guidelines .

- Conduct patch testing for dermal reactivity and reference safety data sheets (SDS) for analogous diamines (e.g., 1,2-phenylenediamine) .

Advanced: What mechanistic studies can elucidate the compound’s role in polymer or coordination chemistry?

Methodological Answer:

- Coordination chemistry : Screen metal salts (e.g., Cu²⁺, Fe³⁺) for complexation using UV-Vis titration and electron paramagnetic resonance (EPR) .

- Polymer synthesis : Test reactivity in polycondensation reactions (e.g., with diacyl chlorides) and characterize polymers via gel permeation chromatography (GPC) and DSC for thermal properties.

- Compare results to tetralin-based monomers to assess the impact of amine groups on material performance .

Advanced: How can isotopic labeling resolve metabolic pathways of this compound in vivo?

Methodological Answer:

- Synthesize ¹³C- or ¹⁵N-labeled analogs to track metabolic fate using nuclear magnetic resonance (NMR) or accelerator mass spectrometry (AMS) .

- Administer labeled compounds to rodent models and analyze urine/plasma for metabolites like hydroxylamines or glucuronides.

- Cross-reference findings with naphthalene metabolism studies to identify shared enzymatic pathways (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.